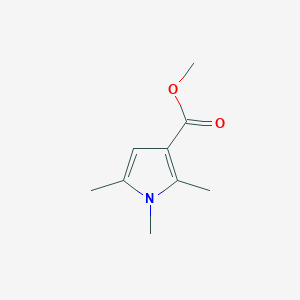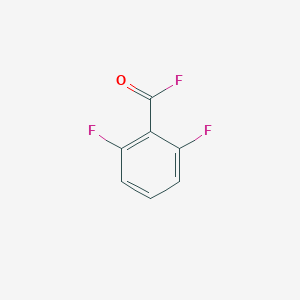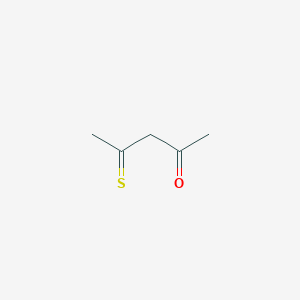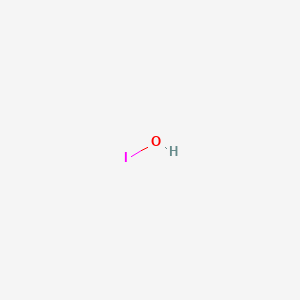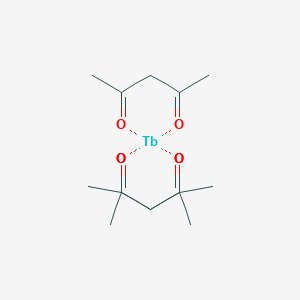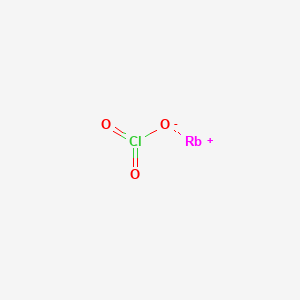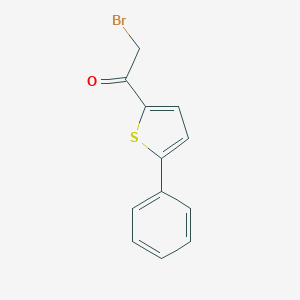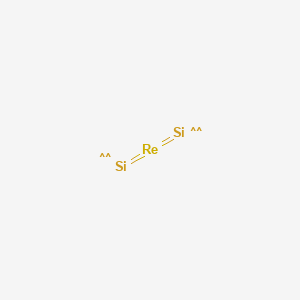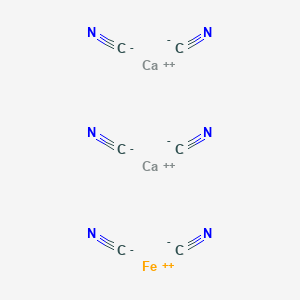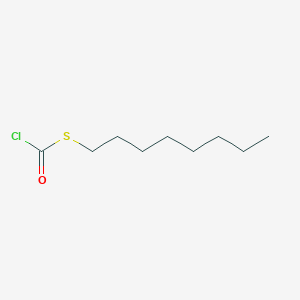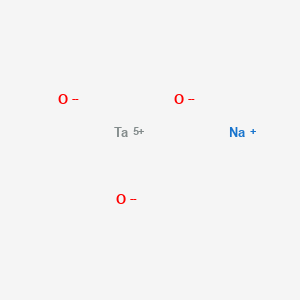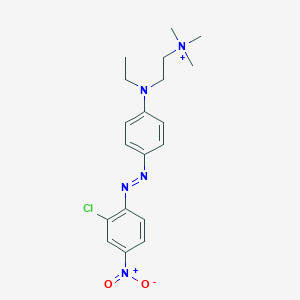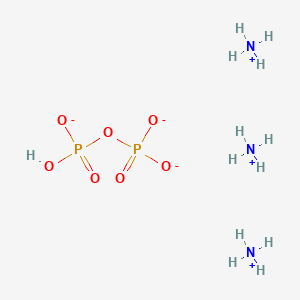
Triammonium hydrogen diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Triammonium hydrogen diphosphate (TADP) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of (NH4)3H2PO4. TADP is commonly used as a reagent in biochemistry and molecular biology experiments due to its ability to act as a buffer and to stabilize enzymes and other proteins. Synthesis Method: TADP can be synthesized by reacting ammonium phosphate with ammonium hydroxide. The reaction results in the formation of TADP and water. The synthesis process can be optimized by adjusting the pH and temperature of the reaction mixture. Scientific Research Application: TADP is widely used in scientific research due to its ability to act as a buffer and to stabilize enzymes and other proteins. It is commonly used in the purification and characterization of enzymes, as well as in the study of enzyme kinetics. TADP is also used in the synthesis of nucleic acids and in the analysis of DNA and RNA. Mechanism of Action: The mechanism of action of TADP is not fully understood, but it is believed to act by stabilizing enzymes and other proteins through the formation of hydrogen bonds. TADP also acts as a buffer, helping to maintain a stable pH in the reaction mixture. Biochemical and Physiological Effects: TADP has no known biochemical or physiological effects on humans or animals. It is considered to be non-toxic and non-hazardous. Advantages and Limitations for Lab Experiments: One of the main advantages of TADP is its ability to act as a buffer and to stabilize enzymes and other proteins. It is also relatively inexpensive and easy to obtain. However, TADP has some limitations for lab experiments. It is not effective as a buffer at pH values below 6.0, and it may interfere with some assays that require a low pH. Future Directions: There are several future directions for the use of TADP in scientific research. One potential application is in the development of new enzyme-based therapies for diseases. TADP could also be used in the study of protein-protein interactions and in the development of new protein-based drugs. Additionally, TADP could be used in the development of new diagnostic tools for diseases such as cancer. In conclusion, TADP is a widely used reagent in scientific research due to its ability to act as a buffer and to stabilize enzymes and other proteins. It is relatively inexpensive and easy to obtain, and has several potential applications in the development of new therapies and diagnostic tools. Further research is needed to fully understand the mechanism of action of TADP and to explore its potential in scientific research.
Eigenschaften
CAS-Nummer |
13813-81-5 |
|---|---|
Produktname |
Triammonium hydrogen diphosphate |
Molekularformel |
H13N3O7P2 |
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
triazanium;[hydroxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/3H3N.H4O7P2/c;;;1-8(2,3)7-9(4,5)6/h3*1H3;(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
PFXVKGRHTBFKDJ-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[NH4+].OP(=O)([O-])OP(=O)([O-])[O-] |
Kanonische SMILES |
[NH4+].[NH4+].[NH4+].OP(=O)([O-])OP(=O)([O-])[O-] |
Andere CAS-Nummern |
13813-81-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



